
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is a compound related to Levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is commonly used in the treatment of thyroid disorders such as hypothyroidism and goiter. This related compound is often studied for its potential impurities and analogues in pharmaceutical preparations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) typically involves multiple steps. One common method starts with the nitration of L-tyrosine, followed by N-acetylation and esterification to form 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate undergoes coupling with p-methoxyphenol, hydrogenation to form diamine, and subsequent iodination via diazotization, demethylation, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of cleanroom environments and adherence to Good Manufacturing Practices (GMP) to minimize impurities and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of iodine.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen substitution reactions are common, where iodine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can yield deiodinated products .
Aplicaciones Científicas De Investigación
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) has several scientific research applications:
Chemistry: Used as a reference standard for studying impurities in Levothyroxine preparations.
Biology: Investigated for its role in thyroid hormone metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications and as a model compound for developing new thyroid hormone analogues.
Industry: Used in the quality control and assurance of pharmaceutical products containing Levothyroxine
Mecanismo De Acción
The mechanism of action of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) involves its interaction with thyroid hormone receptors. It mimics the action of natural thyroid hormones by binding to these receptors and modulating gene expression. This leads to various physiological effects, including regulation of metabolism, growth, and development .
Comparación Con Compuestos Similares
Similar Compounds
Levothyroxine (T4): The primary synthetic thyroid hormone used in therapy.
Liothyronine (T3): Another synthetic thyroid hormone, more potent than T4.
Diiodothyronine (T2): A metabolite of T3 and T4 with distinct biological activities.
Uniqueness
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is unique due to its specific structure, which includes an N-acetyl group and methyl ester. This structure allows it to serve as a model for studying impurities and analogues of Levothyroxine, providing insights into the synthesis, stability, and biological activity of thyroid hormone derivatives .
Propiedades
Número CAS |
56460-41-4 |
|---|---|
Fórmula molecular |
C12H13I2NO4 |
Peso molecular |
489.05 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


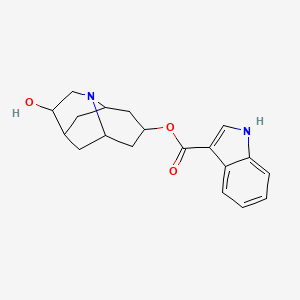
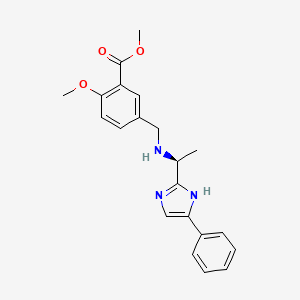
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
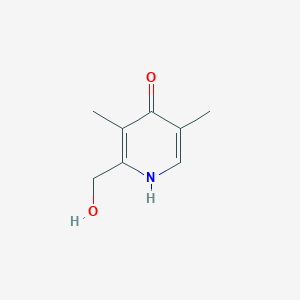

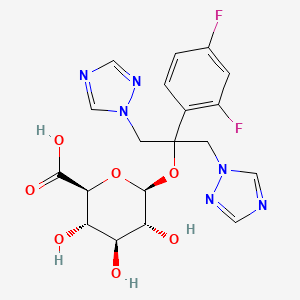

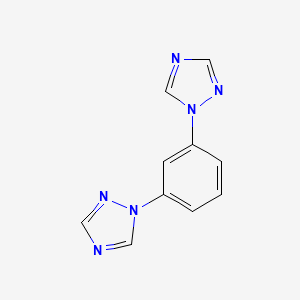


![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)
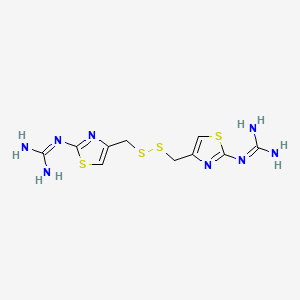
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)
